3-Biphenylacetic acid, 4'-chloro-
Overview
Description
3-Biphenylacetic acid, 4’-chloro- is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol It is a derivative of biphenylacetic acid, where a chlorine atom is substituted at the 4’ position of the biphenyl ring
Biochemical Analysis
Biochemical Properties
3-Biphenylacetic acid, 4’-chloro- plays a significant role in biochemical reactions. It is known to interact with enzymes such as γ-aminobutyric acid receptors, where it induces functional blockade . This interaction suggests that 3-Biphenylacetic acid, 4’-chloro- may have potential applications in modulating neurotransmitter activity. Additionally, it forms solid inclusion complexes with β-cyclodextrin, indicating its potential for use in drug delivery systems .
Cellular Effects
The effects of 3-Biphenylacetic acid, 4’-chloro- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with γ-aminobutyric acid receptors can alter neurotransmission, impacting cellular metabolism and overall cell function . These effects highlight the compound’s potential in neurological research and therapeutic applications.
Molecular Mechanism
At the molecular level, 3-Biphenylacetic acid, 4’-chloro- exerts its effects through specific binding interactions with biomolecules. It binds to γ-aminobutyric acid receptors, leading to their inhibition . This inhibition can result in changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to form inclusion complexes with β-cyclodextrin also suggests a mechanism for targeted drug delivery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Biphenylacetic acid, 4’-chloro- change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to 3-Biphenylacetic acid, 4’-chloro- may result in sustained modulation of neurotransmitter activity and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Biphenylacetic acid, 4’-chloro- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-Biphenylacetic acid, 4’-chloro- is involved in various metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and aldehyde dehydrogenase, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Biphenylacetic acid, 4’-chloro- is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Biphenylacetic acid, 4’-chloro- plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of 3-Biphenylacetic acid, 4’-chloro- involves several steps:
Chloromethylation Reaction: Biphenyl undergoes a chloromethylation reaction to produce 4-phenyl benzyl chloride.
Reaction with Sodium Cyanide: 4-phenyl benzyl chloride reacts with sodium cyanide to produce 4-biphenyl acetonitrile.
Hydrolysis: 4-biphenyl acetonitrile is hydrolyzed to obtain a crude product of 4-biphenylacetic acid.
Esterification and Purification: The crude product undergoes esterification with methanol to produce 4-biphenyl methyl acetate, which is then purified and hydrolyzed to yield the final product, 4-biphenylacetic acid.
Chemical Reactions Analysis
3-Biphenylacetic acid, 4’-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the biphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Scientific Research Applications
3-Biphenylacetic acid, 4’-chloro- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a non-steroidal anti-inflammatory drug (NSAID) and its role in treating various medical conditions.
Industry: It is used in the production of materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as a potential NSAID, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
3-Biphenylacetic acid, 4’-chloro- can be compared with other similar compounds such as:
4-Biphenylacetic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
4’-Methylbiphenylacetic acid: Substituted with a methyl group instead of chlorine, leading to different chemical and biological properties.
4’-Methoxybiphenylacetic acid: Contains a methoxy group, which can influence its solubility and reactivity.
The uniqueness of 3-Biphenylacetic acid, 4’-chloro- lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDBVZDEVXUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226754 | |
Record name | 3-Biphenylacetic acid, 4'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75852-50-5 | |
Record name | 4′-Chloro[1,1′-biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75852-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Biphenylacetic acid, 4'-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Biphenylacetic acid, 4'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.